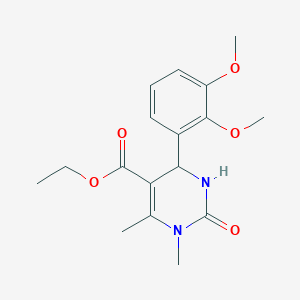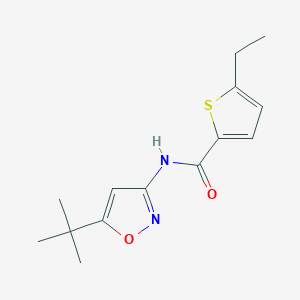![molecular formula C19H24N2O4S B5215194 N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, commonly referred to as AMG 517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. It is a potent and selective inhibitor of TRPV1, which is a non-selective cation channel expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.
Wirkmechanismus
N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The activation of this compound leads to the influx of calcium ions, which triggers the release of neuropeptides and pro-inflammatory cytokines, resulting in pain and inflammation. AMG 517 acts as a competitive antagonist of this compound, which blocks the channel's activation and prevents the influx of calcium ions, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
AMG 517 has been shown to have a significant impact on various physiological and biochemical processes, primarily related to pain and inflammation. It has been demonstrated to reduce the release of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory disorders. AMG 517 has also been shown to reduce the sensitivity of this compound to heat and capsaicin, which are the primary activators of the channel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of AMG 517 is its potency and selectivity towards N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, which makes it an ideal tool for studying the channel's function and regulation. Moreover, its ability to reduce pain and inflammation in animal models makes it a potential candidate for developing novel therapeutics for these disorders. However, one of the limitations of AMG 517 is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on AMG 517. One of the most promising areas is the development of novel N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide antagonists with improved solubility and pharmacokinetic properties. Moreover, further studies are needed to elucidate the precise mechanism of action of AMG 517 and its potential applications in other disorders, such as cancer and metabolic diseases. Additionally, the development of novel delivery systems for AMG 517 could enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of AMG 517 involves a multi-step process, which includes the preparation of intermediate compounds, coupling reactions, and purification steps. The synthesis starts with the preparation of 3-(4-bromophenyl)-N-propargylacrylamide, which is then subjected to a coupling reaction with 1-(methylsulfonyl)-4-piperidineol to yield N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
AMG 517 has been extensively studied for its potential therapeutic applications in pain management, inflammation, and other related disorders. Several preclinical studies have demonstrated the efficacy of AMG 517 in reducing pain and inflammation in animal models. Moreover, it has also been shown to have potential applications in the treatment of bladder disorders, such as interstitial cystitis.
Eigenschaften
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-11-20(12-5-2)19(22)16-7-6-8-18(15-16)25-17-9-13-21(14-10-17)26(3,23)24/h1,5-8,15,17H,2,9-14H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBJMALGYBTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N(CC=C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)


![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)

![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)